molecular formula C9H10ClFO2 B161778 1-(Chloromethyl)-2-fluoro-3,4-dimethoxybenzene CAS No. 1716-43-4

1-(Chloromethyl)-2-fluoro-3,4-dimethoxybenzene

Cat. No. B161778
CAS RN: 1716-43-4
M. Wt: 204.62 g/mol
InChI Key: RASIHJHGNLXRPH-UHFFFAOYSA-N
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Description

Chloromethyl compounds are a type of organic compound that contains a chloromethyl group (-CH2Cl). They are often used as intermediates in various chemical reactions . The specific compound you mentioned, “1-(Chloromethyl)-2-fluoro-3,4-dimethoxybenzene”, is a fluorinated, chloromethylated, and methoxylated benzene derivative.


Molecular Structure Analysis

The molecular structure of “1-(Chloromethyl)-2-fluoro-3,4-dimethoxybenzene” would likely consist of a benzene ring with a chloromethyl group, a fluorine atom, and two methoxy groups attached at different positions .


Chemical Reactions Analysis

Ethers, such as methoxy groups, can undergo a variety of reactions, including cleavage of the C–O bond by strong acids . The chloromethyl group can also participate in various reactions, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity . These properties for “1-(Chloromethyl)-2-fluoro-3,4-dimethoxybenzene” would need to be determined experimentally.

Safety And Hazards

Safety data sheets provide information on the potential hazards of a compound, including physical, health, and environmental hazards . It’s important to handle all chemical compounds with appropriate safety measures.

Future Directions

The future directions in the study and application of a compound like “1-(Chloromethyl)-2-fluoro-3,4-dimethoxybenzene” could involve exploring its potential uses in various chemical reactions or its properties under different conditions .

properties

IUPAC Name

1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO2/c1-12-7-4-3-6(5-10)8(11)9(7)13-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASIHJHGNLXRPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CCl)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10285184
Record name 1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10285184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-2-fluoro-3,4-dimethoxybenzene

CAS RN

1716-43-4
Record name NSC40842
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40842
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10285184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 2-fluoroveratraldehyde used as indicated above is prepared as follows: 3-fluoroveratrole is reacted with monochloromethyl ether in glacial acetic acid to give 2-fluoro-3,4-dimethoxybenzyl chloride which is treated with hexamethylenetetramine in chloroform followed by refluxing in 50% acetic acid to yield the 2-fluoroveratraldehyde.
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